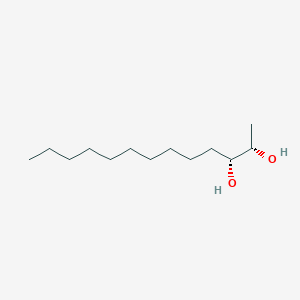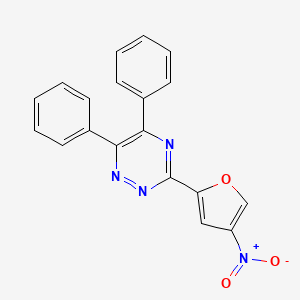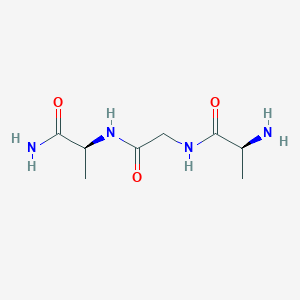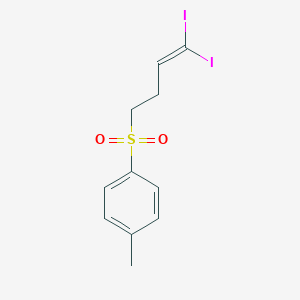![molecular formula C13H15NO2 B14220633 3-[1-(Benzylamino)ethylidene]oxolan-2-one CAS No. 783372-45-2](/img/structure/B14220633.png)
3-[1-(Benzylamino)ethylidene]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Benzylamino)ethylidene]oxolan-2-one is a chemical compound with the molecular formula C12H13NO2 It is characterized by the presence of a benzylamino group attached to an ethylidene moiety, which is further connected to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Benzylamino)ethylidene]oxolan-2-one typically involves the reaction of benzylamine with an appropriate oxolanone derivative under controlled conditions. One common method involves the condensation of benzylamine with ethylidene oxolan-2-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Benzylamino)ethylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The benzylamino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylamino derivatives.
Scientific Research Applications
3-[1-(Benzylamino)ethylidene]oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(Benzylamino)ethylidene]oxolan-2-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperazin-1-yl)oxolan-2-one
- 3-[1-(Benzylamino)ethylidene]oxolane-2,4-dione
Uniqueness
3-[1-(Benzylamino)ethylidene]oxolan-2-one is unique due to its specific structural features, such as the presence of both a benzylamino group and an oxolan-2-one ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
783372-45-2 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-[1-(benzylamino)ethylidene]oxolan-2-one |
InChI |
InChI=1S/C13H15NO2/c1-10(12-7-8-16-13(12)15)14-9-11-5-3-2-4-6-11/h2-6,14H,7-9H2,1H3 |
InChI Key |
QVWKPQCFVGLHLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCOC1=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14220553.png)

![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)



![1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14220588.png)

![2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro-](/img/structure/B14220599.png)
![1H-Indole, 2-(2-chlorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14220616.png)
![[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14220617.png)
![1,1'-{3-[(But-2-yn-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14220622.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro-](/img/structure/B14220626.png)

